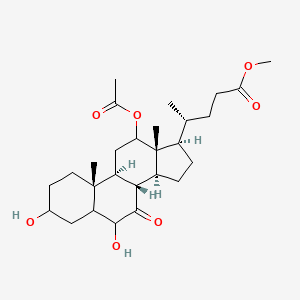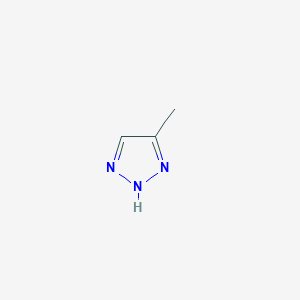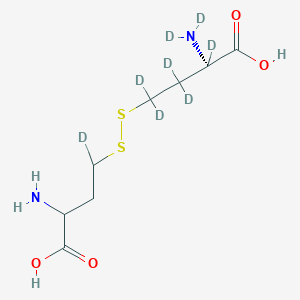
sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester)
Overview
Description
Sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) is a chemical compound with the molecular formula C4H5N3O5S and a molecular weight of 207.16 g/mol . This compound is known for its unique structure, which includes a pyrimidinone moiety and a sulfooxy group. It is primarily used in experimental and research settings .
Preparation Methods
The synthesis of sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) typically involves the reaction of 2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl with sulfuric acid. The reaction conditions often require controlled temperatures and specific catalysts to ensure the desired product is obtained . Industrial production methods may involve large-scale synthesis using automated reactors and stringent quality control measures to maintain the purity and consistency of the compound.
Chemical Reactions Analysis
Sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form different oxidation products.
Reduction: It can also undergo reduction reactions, often using reducing agents like hydrogen or metal hydrides.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.
Common reagents used in these reactions include sulfuric acid, hydrogen, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
Sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) has several scientific research applications:
Mechanism of Action
The mechanism of action of sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biochemical effects. The exact pathways and targets depend on the specific application and context of use .
Comparison with Similar Compounds
Sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) can be compared with other similar compounds, such as:
Pyrimido[4,5-d]pyrimidines: These compounds share a similar pyrimidine structure but differ in their functional groups and biological activities.
Pyrimido[5,4-d]pyrimidines: Another class of compounds with a similar core structure but distinct chemical properties and applications.
The uniqueness of sulfuric acid mono-(2-amino-6-oxo-1,6-dihydro-pyrimidin-5-yl ester) lies in its specific functional groups and the resulting chemical and biological properties .
Properties
IUPAC Name |
(2-amino-6-oxo-1H-pyrimidin-5-yl) hydrogen sulfate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H5N3O5S/c5-4-6-1-2(3(8)7-4)12-13(9,10)11/h1H,(H,9,10,11)(H3,5,6,7,8) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LUYICPHPTAKKEH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)OS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H5N3O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401280162 | |
| Record name | 2-Amino-5-(sulfooxy)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118019-45-7 | |
| Record name | 2-Amino-5-(sulfooxy)-4(3H)-pyrimidinone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118019-45-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-Amino-5-(sulfooxy)-4(3H)-pyrimidinone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401280162 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![3-hydroxy-3,3a,4,6a-tetrahydro-2H-cyclopenta[b]furan-2-one](/img/structure/B1149254.png)





![1-Phenyl-5-[4-(propan-2-yl)phenyl]penta-1,4-dien-3-one](/img/structure/B1149265.png)

